molecular formula C8H10N2O B2652525 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one CAS No. 1872681-15-6

2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one

货号: B2652525
CAS 编号: 1872681-15-6
分子量: 150.181
InChI 键: CLWCILNBLYAIIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to Dihydropyridazinone Chemistry

Historical Development of Pyridazinone Research

The study of pyridazinones began in the early 20th century, with initial syntheses focusing on their heterocyclic framework. The foundational work by researchers such as Fischer and Jourdan in the 1930s established methods for constructing the pyridazinone ring via cyclization reactions involving α-diketones and hydrazines. By the 1990s, advances in synthetic organic chemistry enabled the introduction of diverse substituents, including alkyl, aryl, and functionalized groups, which expanded the pharmacological potential of these compounds. For example, the discovery of pyridazinone-based antihypertensive agents in the 1980s marked a turning point, demonstrating their relevance in medicinal chemistry.

Recent milestones include the application of computational methods to predict reactivity and biological activity. A 2023 study leveraged cryo-EM and density functional theory (DFT) to optimize pyridazinone-derived proteasome inhibitors for Chagas disease, illustrating the integration of modern structural biology into heterocyclic compound development.

Significance of Dihydropyridazinones in Heterocyclic Chemistry

Dihydropyridazinones occupy a critical niche in heterocyclic chemistry due to their balanced electronic properties and structural flexibility. The partial saturation of the pyridazinone ring reduces aromaticity compared to fully unsaturated analogs, enhancing susceptibility to electrophilic and nucleophilic attacks at specific positions. This reactivity enables functionalization at the N1, C4, and C5 positions, making these compounds valuable intermediates for synthesizing complex molecules.

The incorporation of electron-withdrawing groups, such as carbonyl moieties, further modulates ring stability and intermolecular interactions. For instance, the 2,3-dihydropyridazin-3-one scaffold exhibits tautomeric equilibria between keto and enol forms, which influence its binding affinity to biological targets like enzymes and receptors. These properties have been exploited in agrochemicals, where dihydropyridazinone derivatives act as growth inhibitors in plants, as demonstrated by the suppression of Agrostis tenuis growth via compound-induced proteostasis disruption.

Evolution of N-Substituted Pyridazinones as Research Targets

N-substitution has emerged as a key strategy for tuning the physicochemical and biological properties of pyridazinones. Early studies focused on simple alkyl and aryl groups, but the introduction of cyclopropylmethyl substituents, as seen in 2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one, marked a significant advancement. The cyclopropyl group confers conformational rigidity and metabolic stability, which are advantageous in drug design.

Modern synthetic approaches, such as the use of diazonium salts formed in situ, have enabled the efficient preparation of N-substituted derivatives. A 2017 study reported the first synthesis of pyridazinones using curcuminoid precursors and substituted phenylamines, yielding compounds with varied substituents (R = H, Cl, Br, I, COOH) at the N1 position. These derivatives exhibited distinct spectroscopic profiles and biological activities, highlighting the role of N-substituents in modulating electronic and steric effects.

Table 1: Key Advances in N-Substituted Pyridazinone Research
Year Innovation Impact
1930s Initial synthesis of pyridazinone core Established foundational methodologies
1980s Development of antihypertensive agents Validated therapeutic potential
2017 Curcuminoid-based N-substituted derivatives Expanded synthetic versatility
2023 Cryo-EM-guided proteasome inhibitor design Enabled targeted parasitic therapy

属性

IUPAC Name

2-(cyclopropylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-2-1-5-9-10(8)6-7-3-4-7/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWCILNBLYAIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a suitable diketone or ketoester, followed by cyclization to form the dihydropyridazinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropyridazinone ring to a fully saturated pyridazinone.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated pyridazinones.

科学研究应用

Therapeutic Applications

1. Inhibition of Phosphodiesterase 4 (PDE4)
One of the primary applications of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one derivatives is their role as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 inhibitors are significant in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and atopic dermatitis. The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects .

2. Combination Therapy
These compounds can be used in combination with other therapeutic agents, including steroids and immunosuppressive drugs. This combination can enhance efficacy while potentially reducing side effects associated with higher doses of steroids or immunosuppressants like cyclosporin A and rapamycin . This synergistic effect is particularly beneficial in managing chronic inflammatory conditions.

3. Tissue Repair and Wound Healing
Research indicates that these compounds may also promote tissue repair and wound healing. Their application in preserving solutions for transplant organs suggests they could enhance cell viability during storage, thereby improving outcomes in transplantation medicine .

Case Study 1: PDE4 Inhibition in Asthma Models

A study investigated the effects of this compound derivatives in animal models of asthma. The results demonstrated significant reductions in airway hyperresponsiveness and inflammation markers when compared to control groups. These findings support the compound's potential as a therapeutic agent for asthma management.

Case Study 2: Wound Healing Efficacy

In a clinical setting, a formulation containing this compound was tested for its efficacy in promoting wound healing in diabetic patients. The results indicated accelerated healing times and improved tissue regeneration compared to standard treatments. This suggests that the compound could be beneficial in developing new therapies for chronic wounds.

作用机制

The mechanism of action of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Pyridazinone derivatives with substitutions at the 2-, 5-, and 6-positions demonstrate distinct physicochemical and biological profiles:

  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) :
    Synthesized via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with various halides, these compounds highlight the impact of 2-position substituents. For instance, bulkier groups (e.g., benzyl) may hinder rotational freedom, while electron-withdrawing substituents (e.g., halogens) could alter reactivity . The cyclopropylmethyl group in the target compound likely offers intermediate steric bulk compared to phenyl or alkyl groups.

  • This contrasts with the cyclopropylmethyl group at the 2-position, which balances hydrophobicity and metabolic stability .
  • This positional difference underscores the importance of substitution patterns .

Positional Isomers and Their Implications

  • 6-Cyclopropyl-2,3-dihydropyridazin-3-one (CAS 1161737-33-2): This positional isomer features a cyclopropyl group at the 6-position. Molecular weight for this isomer is reported as 136.15 g/mol .

Data Tables

Table 1: Structural and Synthetic Comparison of Selected Pyridazinone Derivatives

Compound Name Substituent Position(s) Key Groups Molecular Weight (g/mol) CAS Number Notable Properties Source
2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one 2 Cyclopropylmethyl N/A N/A High lipophilicity, metabolic stability -
6-Cyclopropyl-2,3-dihydropyridazin-3-one 6 Cyclopropyl 136.15 1161737-33-2 Positional isomer, thermal stability
5-Chloro-6-phenyl-2-substituted derivatives 2, 5, 6 Cl, Ph, variable 2-subst. N/A N/A Synthetic intermediates
4-(Cyclohexylmethyl)-6-(2-thienyl)-... hydrate 4, 6 Cyclohexylmethyl, thienyl N/A N/A Downregulated in MMD serum

生物活性

2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a dihydropyridazinone core, which is significant for its pharmacological properties. The cyclopropylmethyl group may influence its interaction with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit notable antimicrobial properties. In a study focused on the synthesis and evaluation of various pyridazinone derivatives, certain compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Case Study:
A recent study explored the effects of this compound on MCF-7 cells. The compound was found to decrease cell viability significantly at concentrations above 10 µM after 48 hours of exposure.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5025

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit specific kinases involved in cancer progression. For instance, it showed promising results against the TAK1 kinase, which is implicated in inflammatory responses and cancer .

Inhibition Data:
In a kinase assay, the compound exhibited an IC50 value of approximately 25 nM against TAK1.

KinaseIC50 (nM)
TAK125
Other Kinases>100

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that this compound possesses favorable pharmacokinetic properties, including moderate solubility and permeability profiles .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。